molecular formula C26H22ClN3O2 B11042315 5-(4-chlorophenyl)-6-(3-methoxyphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

5-(4-chlorophenyl)-6-(3-methoxyphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

Cat. No.: B11042315
M. Wt: 443.9 g/mol
InChI Key: DJUIJYZSDOGVAN-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-6-(3-methoxyphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one is a complex organic compound belonging to the class of diazepines. Diazepines are seven-membered heterocyclic compounds containing two nitrogen atoms . This specific compound is characterized by its unique structure, which includes chlorophenyl, methoxyphenyl, and phenyl groups attached to a tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one core.

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-6-(3-methoxyphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one can be achieved through various synthetic routes. One common method involves the use of organocatalysts such as l-proline in an aqueous medium . The reaction conditions typically involve a sealed tube to facilitate the reaction under catalyst-free conditions. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation , and various hydrazine derivatives for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperoxybenzoic acid can lead to the formation of epoxides or other oxidized derivatives .

Scientific Research Applications

5-(4-chlorophenyl)-6-(3-methoxyphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential enzyme inhibition properties, particularly against α-glucosidase . In medicine, it may have potential therapeutic applications due to its unique structure and reactivity. In industry, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of α-glucosidase through a competitive mode of inhibition . This inhibition can affect various metabolic pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Properties

Molecular Formula

C26H22ClN3O2

Molecular Weight

443.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-6-(3-methoxyphenyl)-7-phenyl-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one

InChI

InChI=1S/C26H22ClN3O2/c1-32-21-9-5-6-18(16-21)25-22-23(17-10-12-19(27)13-11-17)28-14-15-29-24(22)26(31)30(25)20-7-3-2-4-8-20/h2-13,16,25,29H,14-15H2,1H3

InChI Key

DJUIJYZSDOGVAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NCCN=C3C5=CC=C(C=C5)Cl

Origin of Product

United States

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